molecular formula C8H14N2O2 B8358908 4-(Pyrrolidin-1-ylmethyl)-1,3-oxazolidin-2-one

4-(Pyrrolidin-1-ylmethyl)-1,3-oxazolidin-2-one

Cat. No.: B8358908
M. Wt: 170.21 g/mol
InChI Key: SXTMKBRVMBKLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrrolidin-1-ylmethyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

4-(pyrrolidin-1-ylmethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H14N2O2/c11-8-9-7(6-12-8)5-10-3-1-2-4-10/h7H,1-6H2,(H,9,11)

InChI Key

SXTMKBRVMBKLRF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2COC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (0.62 g, 4.5 mmol, 2 eq) and pyrrolidine (0.28 ml, 3.37 mmol, 1.5 eq) are added to a solution of (2-oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzenesulfonate a91 (0.62 g, 2.25 mmol, 1 eq) in acetonitrile (22 ml). The mixture is heated at reflux overnight. After cooling, the mixture is filtered and the solid is washed with acetonitrile. The acetonitrile phases are concentrated in vacuo. The residue is taken up in dichloromethane, heated, filtered and washed with dichloromethane. The dichloromethane phases are concentrated in vacuo to give 0.35 g of 4-(pyrrolidin-1-ylmethyl)-1,3-oxazolidin-2-one a92 as a yellow oil.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

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